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Abstract
Notoginsenoside Ft1, a dammarane-type triterpenoid saponin isolated from Panax

notoginseng, has emerged as a molecule of significant interest in pharmacological research.

Initially identified in 2008, subsequent studies have revealed its potent biological activities,

including the promotion of angiogenesis, acceleration of wound healing, and anti-cancer

effects. This technical guide provides an in-depth overview of the discovery and initial

characterization of Notoginsenoside Ft1, including detailed experimental protocols for its

preparation, quantitative data, and a summary of its known signaling pathways.

Discovery and Initial Characterization
Notoginsenoside Ft1 was first isolated and identified by YANG Chongren et al. in 2008[1]. It is

a naturally occurring saponin found in the traditional Chinese medicine Panax notoginseng

(Burk.) F.H. Chen, a plant long used for its purported hemostatic and cardio-protective

properties. The initial discovery paved the way for further investigation into its chemical

properties and biological functions.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1139306?utm_src=pdf-interest
https://www.benchchem.com/product/b1139306?utm_src=pdf-body
https://www.benchchem.com/product/b1139306?utm_src=pdf-body
https://www.benchchem.com/product/b1139306?utm_src=pdf-body
https://www.cjnmcpu.com/cn/article/pdf/preview/10.1016/S1875-5364(24)60623-0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C47H80O17 [2][3]

Molecular Weight 917.1 g/mol [2][3]

Purity (via acid hydrolysis

method)
~95.2% [4]

Theoretical Yield (from leaf &

stem extracts)
~1.8% [4]

Mass Spectrometry (m/z) 915.9 → 783.8 [5]

Appearance White powder

Experimental Protocols
While the original isolation protocol from 2008 is not readily available in full detail, modern and

efficient methods for the preparation of Notoginsenoside Ft1 have been developed. The

following is a detailed protocol based on the acid hydrolysis of saponin extracts from the leaves

and stems of Panax notoginseng.

Preparation of Notoginsenoside Ft1 via Acid Hydrolysis
This method involves the conversion of more abundant saponins in P. notoginseng into

Notoginsenoside Ft1.

Materials:

Dried leaves and stems of Panax notoginseng

Ethanol (95%)

Acetic acid

Distilled water

Macroporous adsorption resin (e.g., D101)
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Silica gel for column chromatography

Reversed-phase C18 silica gel (ODS)

Rotary evaporator

Chromatography columns

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

Extraction:

The dried and powdered leaves and stems of P. notoginseng are extracted with 95%

ethanol at room temperature.

The extraction is repeated three times to ensure maximum yield.

The ethanol extracts are combined and concentrated under reduced pressure using a

rotary evaporator to obtain a crude saponin extract.

Preliminary Purification:

The crude extract is suspended in water and applied to a macroporous adsorption resin

column (D101).

The column is first washed with distilled water to remove impurities.

The saponins are then eluted with a stepwise gradient of ethanol.

Acid Hydrolysis:

The purified total saponin extract is subjected to acid hydrolysis to convert precursor

saponins into Notoginsenoside Ft1.

The extract is dissolved in a 25% acetic acid solution.
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The reaction mixture is heated to facilitate the hydrolysis and epimerization reactions. High

temperature can contribute to the hydroxylation at C-25, while a 25% acetic acid

concentration is conducive to the preparation of Notoginsenoside Ft1[4].

Purification of Notoginsenoside Ft1:

The reaction mixture is neutralized and then subjected to multiple steps of column

chromatography.

Initial separation is performed on a silica gel column.

Further purification is achieved using reversed-phase C18 (ODS) column chromatography.

Fractions are monitored by HPLC, and those containing Notoginsenoside Ft1 of high

purity are collected.

Final Product:

The purified fractions are combined, and the solvent is evaporated under reduced

pressure.

The resulting solid is dried to yield Notoginsenoside Ft1 as a white powder with a purity

of approximately 95.2%[4].

Structural Elucidation Methods
The initial structure of Notoginsenoside Ft1 was determined using a combination of

spectroscopic techniques:

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation

pattern. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common

method, with characteristic transitions observed at m/z 915.9 → 783.8[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

determining the complex structure of the saponin, including the aglycone and sugar moieties.

While the original detailed NMR data is not widely published, reference spectra for

dammarane-type saponins are available for comparison.
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Biological Activities and Signaling Pathways
Notoginsenoside Ft1 exhibits a wide range of biological activities, primarily centered around

angiogenesis, wound healing, and anti-cancer effects. These activities are mediated through its

interaction with several key signaling pathways.

Pro-angiogenic Effects
Notoginsenoside Ft1 has been shown to be a potent stimulator of angiogenesis, the formation

of new blood vessels. This effect is crucial for wound healing and tissue regeneration.

Signaling Pathway:
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Caption: Notoginsenoside Ft1 promotes angiogenesis via PI3K/AKT/mTOR and

Raf/MEK/ERK pathways, leading to HIF-1α stabilization and VEGF secretion.

Wound Healing
Notoginsenoside Ft1 accelerates wound healing, particularly in diabetic models, by promoting

fibroblast proliferation and neovascularization while attenuating inflammation.

Experimental Workflow for Wound Healing Assay:
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Caption: Experimental workflow for evaluating the wound healing effects of Notoginsenoside
Ft1.

Anti-Cancer Activity
Recent studies have highlighted the potential of Notoginsenoside Ft1 as an anti-cancer

agent, particularly in colorectal cancer. It has been shown to inhibit tumor growth by modulating

the tumor microenvironment.

Signaling Pathway in Colorectal Cancer:
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Caption: Notoginsenoside Ft1 inhibits colorectal cancer growth by targeting USP9X, leading

to reduced Wnt signaling and increased CD8+ T cell infiltration.[1]

Conclusion
Notoginsenoside Ft1 is a promising natural product with significant therapeutic potential. Its

discovery and initial characterization have laid the groundwork for extensive research into its

mechanisms of action and potential clinical applications. The detailed protocols and

understanding of its engagement with key signaling pathways, as outlined in this guide, will be

invaluable for researchers and drug development professionals seeking to further explore and

harness the pharmacological properties of this unique saponin. Further investigation into its
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pharmacokinetics, safety profile, and efficacy in various disease models is warranted to

translate these preclinical findings into novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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